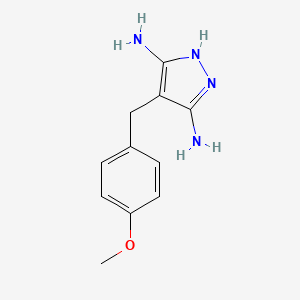![molecular formula C15H14INO2S B12119573 4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12119573.png)
4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene is a compound that belongs to the class of sulfonamide-based indole analogs. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, and a sulfonyl group attached to the benzene ring .
Preparation Methods
The synthesis of 4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzenesulfonyl chloride and 2-methylindole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Purification: The product is then purified using techniques such as column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to understand the mechanisms of action of sulfonamide-based indole analogs.
Chemical Research: The compound is used in chemical research to study the reactivity and properties of sulfonamide-based indole analogs.
Mechanism of Action
The mechanism of action of 4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Iodo-1-[(2-methylindolinyl)sulfonyl]benzene can be compared with other sulfonamide-based indole analogs:
Properties
Molecular Formula |
C15H14INO2S |
|---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1-(4-iodophenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14INO2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10H2,1H3 |
InChI Key |
UMJOGLKZCMGMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119495.png)

![(1Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)butan-2-one](/img/structure/B12119507.png)
![15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12119509.png)


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide](/img/structure/B12119532.png)



![4-chloro-N,N-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119565.png)

![6,7-dimethoxy-3-[(3-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B12119577.png)
![ethyl 4-{[1-(9H-purin-6-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12119581.png)
